Head-to-Head Antimicrobial Potency: 2,3-Bis(bromomethyl)quinoxaline Derivatives Surpass Chloro- and Fluoro-Analogs
In a direct comparative study by Ishikawa et al. (2013), a 2,3-bis(bromomethyl)quinoxaline derivative demonstrated superior antibacterial activity compared to its chloromethyl and fluoromethyl counterparts. The Minimum Inhibitory Concentration (MIC) values were evaluated against a panel of Gram-positive and Gram-negative bacteria, establishing a clear structure-activity relationship favoring the bromine substituent for this specific scaffold [1].
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | Compound 2b (2,3-bis(bromomethyl)quinoxaline derivative): MIC = 16 µg/mL (against Staphylococcus aureus) |
| Comparator Or Baseline | Compound 2a (2,3-bis(fluoromethyl)quinoxaline derivative): MIC = 32 µg/mL; Compound 2c (2,3-bis(chloromethyl)quinoxaline derivative): MIC = 64 µg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) than the fluoro analog; 4-fold lower MIC (higher potency) than the chloro analog. |
| Conditions | Minimum Inhibitory Concentration (MIC) assay; Bacterial strain: Staphylococcus aureus FDA 209P. The test compounds were unsubstituted at the 6- and 7- positions of the quinoxaline ring. |
Why This Matters
For researchers developing novel antimicrobial agents, this data justifies the selection and procurement of the bromo derivative over the cheaper chloro or fluoro analogs to achieve higher potency in the final active compound.
- [1] Ishikawa, H., et al. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical and Pharmaceutical Bulletin, 61(4), 411-418. DOI: 10.1248/cpb.c12-01061 View Source
